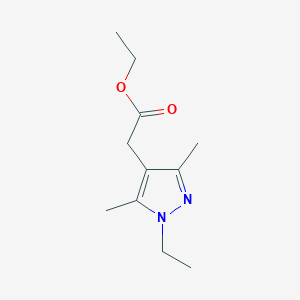
Ethyl (2E)-(3-formyltriazanylidene)acetate
Vue d'ensemble
Description
Ethyl (2E)-(3-formyltriazanylidene)acetate, also known as Ethyl acetate, is an organic compound with the formula CH3CO2CH2CH3, simplified to C4H8O2 . This colorless liquid has a characteristic sweet smell (similar to pear drops) and is used in glues, nail polish removers, and in the decaffeination process of tea and coffee . Ethyl acetate is the ester of ethanol and acetic acid .
Synthesis Analysis
Ethyl acetate was first synthesized by the Count de Lauraguais in 1759 by distilling a mixture of ethanol and acetic acid . The culture was grown continuously to D = 0.25 h −1 on diluted whey permeate. The results showed that ethyl acetate synthesis by Kluyveromyces fragilis is catalysed by both an esterase and an alcohol acetyltransferase .
Molecular Structure Analysis
The molecular structure of Ethyl acetate is C4H8O2 . The ETHYL ACETATE molecule contains a total of 13 bond(s). There are 5 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), and 1 ester(s) (aliphatic) .
Chemical Reactions Analysis
Ethanoic acid reacts with ethanol in the presence of concentrated sulphuric acid as a catalyst to produce the ester, ethyl ethanoate . The reaction is slow and reversible .
Physical And Chemical Properties Analysis
Ethyl acetate is a colorless liquid with a characteristic sweet smell . It has a density of 0.902 g/cm3, a melting point of -83.6 °C, and a boiling point of 77.1 °C . It is soluble in water, ethanol, acetone, diethyl ether, and benzene .
Applications De Recherche Scientifique
Oxidation Mechanisms and Products : A study by Picquet-Varrault et al. (2001) investigated the OH-induced oxidation mechanisms of ethyl acetate. The study identified main oxidation products, contributing to understanding the reactivity of acetates and their specific reactions.
Synthesis of Imidazoles : Zang et al. (2010) conducted research on the synthesis of trisubstituted imidazoles using the ionic liquid 1-ethyl-3-methylimidazole acetate. This study highlighted the advantages of this method, including high yields and environmental friendliness, indicating the importance of ethyl acetate derivatives in organic synthesis processes (Zang et al., 2010).
Copolymer Synthesis and Properties : Fijten et al. (2007) explored the synthesis of copolymers using 2-ethyl-2-oxazoline, demonstrating how polymer architecture impacts physical and mechanical properties. This research has implications for the development of materials with specific desired characteristics (Fijten et al., 2007).
Corrosion Inhibition : Nahlé et al. (2021) investigated ecological triazole derivative corrosion inhibitors, including ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate. This compound demonstrated high inhibition performance, providing insights into environmentally friendly corrosion prevention strategies (Nahlé et al., 2021).
Benzisothiazoles Derivatives : Carrington et al. (1972) examined the properties of Ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, shedding light on its tautomeric behavior and decomposition products, which is crucial for understanding the chemical behavior of related compounds (Carrington et al., 1972).
Microwave Reactor Polymerization : Wiesbrock et al. (2005) explored the polymerization of 2-ethyl-2-oxazoline under microwave irradiation. This study provides valuable insights into advanced polymerization techniques and the synthesis of well-defined polymers (Wiesbrock et al., 2005).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl (2E)-2-(formamidohydrazinylidene)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O3/c1-2-11-5(10)3-6-8-7-4-9/h3-4,8H,2H2,1H3,(H,7,9)/b6-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUJAQAGZKQNNN-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=NNNC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=N/NNC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2E)-(3-formyltriazanylidene)acetate | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(furan-2-yl)methanone](/img/structure/B2976498.png)
![1-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2976500.png)


![2-chloro-N-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)acetamide](/img/structure/B2976508.png)

![2-Methyl-5-((3-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2976512.png)

![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2976514.png)


